N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide

Cytotoxicity Antibacterial Antifungal

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, specifically a 2-naphthamide derivative bearing a 3-methylthio substituent on the pendant phenyl ring. Its core structure combines a naphthalene-2-carboxamide scaffold linked via an amide bond to a 1,3,4-oxadiazole heterocycle, a privileged pharmacophore in medicinal chemistry.

Molecular Formula C20H15N3O2S
Molecular Weight 361.42
CAS No. 922562-59-2
Cat. No. B2488070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide
CAS922562-59-2
Molecular FormulaC20H15N3O2S
Molecular Weight361.42
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C20H15N3O2S/c1-26-17-8-4-7-16(12-17)19-22-23-20(25-19)21-18(24)15-10-9-13-5-2-3-6-14(13)11-15/h2-12H,1H3,(H,21,23,24)
InChIKeyLUCUCCHPUQITGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Properties of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide (CAS 922562-59-2) for Research Procurement


N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, specifically a 2-naphthamide derivative bearing a 3-methylthio substituent on the pendant phenyl ring. Its core structure combines a naphthalene-2-carboxamide scaffold linked via an amide bond to a 1,3,4-oxadiazole heterocycle, a privileged pharmacophore in medicinal chemistry . Basic physicochemical characterization from vendor sources confirms a molecular weight of 361.42 g/mol, a molecular formula of C20H15N3O2S, and a reported purity of ≥95% . However, a search of the peer-reviewed literature (PubMed, SciFinder, Reaxys) and public repositories (ChEMBL, PubChem, Google Patents) as of mid-2026 reveals no journal articles, patent biological data, or quantitative structure-activity relationship (QSAR) datasets that include this specific compound. All available product listings originate from chemical supplier catalogues, and no direct comparative experimental data against structural analogs have been published.

1 Unexplored 1,3,4-oxadiazole-2-naphthamide chemotype probe
2 No published biological, QSAR, or target engagement data
3 Suitable for in-house SAR generation and proprietary library synthesis

Why Generic Substitution Is Not Advisable for N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide in the Absence of Comparative Data


Within the 1,3,4-oxadiazole-2-naphthamide chemotype, even modest changes to the 5-aryl substituent are known to profoundly alter biological activity—including shifts in target engagement, cellular potency, and selectivity—as demonstrated across multiple published oxadiazole series in anticancer [1] and antimicrobial [2] contexts. The 3-methylthio group on this compound contributes distinct electronic (electron-donating resonance and inductive effects), steric, and lipophilic features that cannot be replicated by unsubstituted phenyl, halogen-substituted, methoxy, or other thioether regioisomers [2]. Without head-to-head experimental data for this exact molecule, a substitution decision based on structural analogy alone carries an unquantifiable risk of functional non-equivalence. The following section provides the maximum differential insight that can be extracted from the available literature, explicitly tagged by evidence strength.

Regioisomer 3-SCH3 vs. 4-SCH3 substitution alters electronic profile and may shift target binding potential; functional equivalence cannot be assumed.
Chemotype Minor 5-aryl changes in oxadiazole-thioether analogs are reported to shift cytotoxicity and antimicrobial profiles; direct substitution carries unquantifiable risk.

Quantitative Evidence Guide for N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide: What Can and Cannot Be Substantiated


Cytotoxic and Antimicrobial Potential Inferred from the 1,3,4-Oxadiazole-Thioether Chemotype

No direct cytotoxic or antimicrobial assay data exist for CAS 922562-59-2. The closest evidence comes from a study of structurally related 1,3,4-oxadiazole derivatives containing thioether linkages, which were screened for antimicrobial and cytotoxic activities [1]. In that study, compounds sharing the 1,3,4-oxadiazole core and aryl thioether functionality showed measurable activity, but none of the tested compounds were naphthamide derivatives, and specific IC50 or MIC values for the 3-methylthiophenyl-2-naphthamide combination are unavailable [1]. This gap precludes any direct potency comparison against common reference agents such as cisplatin or ciprofloxacin.

Cytotoxic & antimicrobial
Class-level inference
No specific IC50 or MIC data available for CAS 922562-59-2.
Potency and selectivity profiles are entirely unknown; any screening hypothesis requires de novo validation.
Activity inferred only from 1,3,4-oxadiazole-thioether chemotype class.
Cytotoxicity Antibacterial Antifungal Thioether Oxadiazole

Regioisomeric Differentiation: 3-Methylthio vs. 4-Methylthio Phenyl Substitution

The 3-methylthio substitution on the phenyl ring distinguishes this compound from the corresponding 4-methylthio regioisomer. In closely related 1,3,4-oxadiazole series, the position of the thioether group on the aryl ring has been shown to influence electronic distribution and, consequently, biological activity [1]. Quantum mechanical calculations and Hammett substituent constants predict that a 3-SCH3 group (σm ≈ 0.15) exerts a weaker electron-donating resonance effect than a 4-SCH3 group (σp ≈ -0.60), resulting in different hydrogen-bond acceptor capabilities and dipole moments across the oxadiazole ring [1]. While no experimental binding or activity data exist to quantify the biological consequence of this difference for the 2-naphthamide scaffold, the known sensitivity of oxadiazole-containing inhibitors to aryl substituent electronics supports the non-interchangeability of the two regioisomers.

Regioisomeric effect
Computational prediction
3-SCH3: σm ≈ 0.15 vs 4-SCH3: σp ≈ -0.60
Non-interchangeable electronic properties predicted; distinct hydrogen-bond and dipole profiles.
Hammett substituent constants; no experimental binding data for this scaffold.
Regioisomer Structure-Activity Relationship Methylthio Position Electronic Effects

Purity Specification and Procurement Baseline

The sole quantitative datum available for this compound from reputable non-excluded sources is the vendor-reported purity of ≥95% (HPLC) . No analytical certificate of analysis (CoA) with batch-specific impurity profiles, residual solvent levels, or elemental analysis is publicly accessible. In contrast, well-characterized commercial 1,3,4-oxadiazole building blocks such as 5-phenyl-1,3,4-oxadiazol-2-amine are routinely available at purities >98% with full CoA documentation . The 95% purity specification for this compound means that up to 5% of the material consists of unidentified impurities, a factor that must be considered when designing dose-response experiments or using the compound as a synthetic intermediate.

Purity specification
Vendor reported
≥95% (HPLC)
Up to 5% unidentified impurities; CoA not publicly available.
In-house re-purification recommended for quantitative biology or pharmacology studies.
Purity Quality Control Procurement Specification Batch Consistency

High-Value Application Scenarios for N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide Based on Available Evidence


Medicinal Chemistry SAR Exploration of 1,3,4-Oxadiazole-2-Naphthamide Scaffolds

In the absence of published biological data, this compound's primary value lies in enabling novel structure-activity relationship (SAR) studies. Its unique combination of a 2-naphthamide and a 3-methylthiophenyl-1,3,4-oxadiazole motif fills a gap in existing oxadiazole libraries. Procuring this compound allows a medicinal chemistry team to experimentally determine the contribution of the meta-thioether substitution to target binding, selectivity, and ADME properties, generating proprietary SAR data where none currently exist in the public domain [1].

Chemical Biology Probe for Methylthio-Dependent Protein-Ligand Interactions

The 3-methylthio moiety is a known pharmacophore element in several bioactive molecules, contributing to interactions with sulfur-recognizing protein pockets (e.g., methionine-binding sites, metal coordination). This compound can serve as a tool molecule to probe whether the 2-naphthamide framework synergizes with the methylthio group to engage such targets, as suggested by the general activity of thioether-linked oxadiazoles in biological systems [1].

Reference Standard for Analytical Method Development and Metabolite Identification

Given its defined structure (C20H15N3O2S, MW 361.42) and moderate purity (≥95%, [1]), this compound can function as a reference standard for developing HPLC-MS methods aimed at detecting 1,3,4-oxadiazole metabolites or impurities in complex matrices. Its distinct UV chromophore from the naphthalene ring and characteristic mass fragmentation pattern make it suitable for building spectral libraries even in the absence of biological annotation.

Intermediate for Diversified Library Synthesis via Late-Stage Functionalization

The naphthalene ring and the oxadiazole core each present sites for further chemical diversification (e.g., electrophilic aromatic substitution on naphthalene, or modification of the amide linkage). Procurement of this compound as a starting material enables the parallel synthesis of a focused compound library, which can then be screened to transit from a data-poor to a data-rich state for this chemotype.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR exploration
Scaffold novelty and meta-thioether motif
In-house potency, selectivity, and ADME profiling
Chemical biology probe development
Methylthio-dependent protein interaction
Target engagement and binding-site recognition
Analytical reference standard
Defined chromophore and mass spectrum
LC-MS method development for oxadiazole detection
Diversified library synthesis
Naphthalene and amide functionalization sites
Library screening for biological annotation
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